Perfluorooctanoic acid

Description

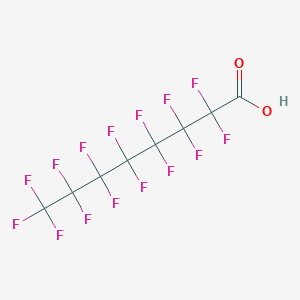

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGREZUHAYWORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O2 | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt) | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8031865 | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR. | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °C, 189 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.792 g/mL at 20 °C, 1.79 g/cm³ | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFOA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

White to off-white powder | |

CAS No. |

335-67-1 | |

| Record name | Perfluorooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947VD76D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °C, 52-54 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Unseen Journey: An In-depth Technical Guide to the Environmental Fate and Transport of PFOA in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a persistent and mobile "forever chemical," poses a significant challenge to aquatic ecosystems worldwide.[1] Its unique physicochemical properties govern a complex journey of transport and transformation, leading to its widespread distribution and bioaccumulation. This technical guide provides a comprehensive overview of the core processes influencing the environmental fate of PFOA in aquatic systems, offering detailed experimental protocols and quantitative data to support research and risk assessment.

Physicochemical Properties and Partitioning Behavior

The environmental behavior of PFOA is largely dictated by its chemical structure, featuring a stable carbon-fluorine backbone and a hydrophilic carboxyl functional group.[2] This amphiphilic nature influences its partitioning between water, sediment, and biota.

Key Physicochemical Properties

A summary of key physicochemical properties of PFOA is presented in Table 1. The octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc) are critical parameters for predicting its environmental distribution.[3] However, the surfactant properties of PFOA can make direct measurement of Kow challenging, as it tends to aggregate at the octanol-water interface.[3][4]

| Property | Value | Reference |

| Molar Mass | 414.07 g/mol | [4] |

| Water Solubility | 9500 mg/L at 25°C | [4] |

| Vapor Pressure | 1.7 x 10⁻² Pa at 10°C | [4] |

| Henry's Law Constant | 7.41 x 10⁻⁴ Pa·m³/mol at 10°C | [4] |

| pKa | 2.8 | [4] |

| log Kow | 4.81 - 5.3 | [4][5] |

| log Koc | 2.06 - 2.4 | [4][6] |

Table 1: Physicochemical Properties of PFOA

Sorption to Sediment and Suspended Particles

PFOA's partitioning to sediment and suspended solids is a key process affecting its transport and bioavailability. The primary mechanism for sorption is believed to be hydrophobic interaction with organic matter, though electrostatic interactions can also play a role depending on the sediment mineralogy and water chemistry.[7][8]

The organic carbon-normalized partition coefficient (Koc) is used to describe this partitioning. Laboratory experiments have shown that the log Koc for PFOA is generally low, in the range of 2.06 to 2.4, indicating that it predominantly remains in the dissolved phase, which facilitates its long-range transport in aquatic systems.[6][9] Factors influencing sorption include the organic carbon content of the sediment, pH, and ionic strength of the water.[7][8][10] For instance, increased salinity and the presence of divalent cations like Ca²⁺ and Mg²⁺ can enhance PFOA sorption.[10][11]

Transport in Aquatic Systems

PFOA is highly mobile in aquatic environments due to its high water solubility and low sorption to sediments.[12] Its transport is governed by a combination of advection, dispersion, and diffusion processes within surface water and groundwater.[13]

Surface Water and Groundwater Transport

PFOA can enter surface waters through direct industrial discharges, wastewater treatment plant effluents, and runoff from contaminated sites.[14][15] Once in a river or lake, it is transported downstream with the water flow. The exchange between surface water and groundwater is a critical transport pathway.[16][17] Contaminated groundwater plumes can discharge into surface water bodies, and conversely, contaminated surface water can infiltrate into underlying aquifers, expanding the zone of contamination.[16][17][18]

Atmospheric Deposition and Long-Range Transport

PFOA's appreciable vapor pressure allows it to be transported in the atmosphere, leading to its deposition in remote aquatic environments far from direct sources.[19][20] This long-range atmospheric transport is a significant contributor to the global distribution of PFOA.[19]

Degradation and Transformation

PFOA is notoriously resistant to degradation under typical environmental conditions, earning it the moniker "forever chemical."[1][21]

Biodegradation

Biodegradation of PFOA in aquatic systems is considered to be negligible.[9] The strong carbon-fluorine bond is highly resistant to microbial cleavage.

Photodegradation

Photodegradation, particularly through advanced oxidation processes, has shown promise for the breakdown of PFOA in water.[22][23][24] Direct photolysis of PFOA is slow, but its degradation can be significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) under UV irradiation.[22][25] This process generates reactive oxygen species, such as hydroxyl radicals, that can break down the PFOA molecule, leading to the formation of shorter-chain perfluorinated carboxylic acids and eventually fluoride ions.[22][26]

Caption: Simplified photocatalytic degradation pathway of PFOA.

Bioaccumulation in Aquatic Organisms

PFOA can be taken up by aquatic organisms from the surrounding water (bioconcentration) and through their diet (biomagnification).[27][28] It tends to bind to proteins in the blood and liver rather than accumulating in fatty tissues.[3]

Bioconcentration and Bioaccumulation Factors

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify the potential for a chemical to accumulate in an organism. Studies have shown that PFOA can bioaccumulate in a variety of aquatic organisms, including invertebrates and fish.[27][29][30] BCFs for PFOA have been reported to be higher in bivalves than in fish.[27] Long-chain PFAS generally have a higher bioaccumulation potential than short-chain ones.[2][28]

| Organism Type | Tissue | log BAF / BCF | Reference |

| Bivalves (Fur Clam) | Whole Body | - | [27] (Concentration of 642 ng/g ww reported) |

| Fish (General) | Whole Body | log BAF > 3.0 (for long-chain PFCAs) | [31] |

| Fish (Crucian Carp) | - | - | [29] (Uptake and clearance studied) |

| Invertebrates (Green Mussels) | Whole Body | Low BAF for PFOA | [27] |

Table 2: Bioaccumulation Data for PFOA in Aquatic Organisms (Note: Specific BAF/BCF values for PFOA are often part of broader PFAS studies and can vary significantly)

Caption: PFOA bioaccumulation pathways in an aquatic food web.

Experimental Protocols

Accurate assessment of PFOA's environmental fate relies on robust analytical methods. The standard for quantifying PFOA in water samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[32][33]

Water Sample Analysis: EPA Method 537.1

Objective: To determine the concentration of PFOA in drinking water.

Methodology:

-

Sample Collection: Collect a 250 mL water sample in a polypropylene bottle containing a preservative (e.g., Trizma).

-

Solid Phase Extraction (SPE):

-

Add a surrogate standard to the sample.

-

Pass the water sample through an SPE cartridge (e.g., polystyrene-divinylbenzene).

-

PFOA and other PFAS are retained on the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes from the cartridge with a small volume of methanol.

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL.

-

LC-MS/MS Analysis:

-

Inject an aliquot of the concentrated extract into an LC-MS/MS system.

-

Separate PFOA from other compounds using a C18 liquid chromatography column.

-

Detect and quantify PFOA using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[34]

-

-

Quantification: Use an internal standard calibration to determine the concentration of PFOA in the original sample.

This method, along with EPA Method 533, is approved for monitoring PFAS in drinking water.[35][36]

Caption: Experimental workflow for PFOA analysis in water.

Conclusion

The environmental fate and transport of PFOA in aquatic systems are characterized by its high persistence, mobility, and potential for bioaccumulation. While natural degradation processes are limited, understanding its partitioning behavior, transport pathways, and bioaccumulation potential is crucial for assessing the risks it poses to ecosystems and human health. The analytical methods outlined provide the necessary tools for monitoring its presence and for developing effective remediation strategies. Continued research is essential to fully elucidate the complex interactions of PFOA in the aquatic environment.

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. s-risk.be [s-risk.be]

- 5. files.nc.gov [files.nc.gov]

- 6. Partitioning of perfluorooctanoate (PFOA), perfluorooctane sulfonate (PFOS) and perfluorooctane sulfonamide (PFOSA) between water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of the Sediment Organic vs. Mineral Content on Distribution of the Per- and Polyfluoroalkyl Substances (PFAS) in Lake Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. chesapeakebay.net [chesapeakebay.net]

- 15. PFAS in water environments: recent progress and challenges in monitoring, toxicity, treatment technologies, and post-treatment toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface-water/groundwater boundaries affect seasonal PFAS concentrations and PFAA precursor transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. battelle.org [battelle.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. documents.dps.ny.gov [documents.dps.ny.gov]

- 22. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Poly- and Perfluoroalkyl Substances (PFAS): Do They Matter to Aquatic Ecosystems? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. A Sensitive Method for the Rapid Determination of PFOA and PFOS in Water Samples | Separation Science [sepscience.com]

- 34. agilent.com [agilent.com]

- 35. epa.gov [epa.gov]

- 36. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

atmospheric transport and deposition of Perfluorooctanoic acid.

An In-depth Technical Guide on the Atmospheric Transport and Deposition of Perfluorooctanoic Acid (PFOA)

Introduction

Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl substance (PFAS) of significant environmental concern due to its extreme persistence, bioaccumulative potential, and association with adverse health effects. Its chemical structure, characterized by a strong carbon-fluorine bond, makes it resistant to most forms of environmental degradation[1][2]. While PFOA is primarily found in aquatic environments, the atmosphere serves as a critical pathway for its long-range transport and global distribution, leading to contamination in even the most remote regions of the world, such as the Arctic and Antarctica[2][3][4]. This guide provides a comprehensive technical overview of the sources, mechanisms of atmospheric transport, and deposition processes of PFOA, intended for researchers, scientists, and environmental professionals.

Sources of PFOA to the Atmosphere

PFOA enters the atmosphere through both direct and indirect emission pathways.

2.1 Direct Sources Direct emissions involve the release of PFOA itself into the air.

-

Industrial Manufacturing: The primary historical and ongoing sources are fluoropolymer manufacturing facilities. PFOA is used as a polymerization aid, and emissions can occur as vapors that quickly condense into fumes upon exiting stacks[5][6]. It is estimated that a significant percentage of PFOA emissions from fluoropolymer production are released directly into the air[5][7]. For example, one fluorochemical industrial park in China was estimated to release 0.4–1.3 tonnes of PFOA to the air annually[7].

-

Industrial and Commercial Use: Emissions also occur from industries that use PFOA-containing materials, such as in the manufacturing of carpets, textiles, paper products, and electronics[8]. The application of aqueous film-forming foams (AFFF) for firefighting is another significant source[5][8].

2.2 Indirect Sources Indirect sources involve the atmospheric formation of PFOA from the degradation of volatile precursor compounds. This pathway is considered the primary contributor to PFOA contamination in remote environments[1].

-

Precursor Degradation: Volatile compounds like 8:2 fluorotelomer alcohol (FTOH) are emitted into the atmosphere, where they undergo long-range transport and are subsequently oxidized to form PFOA[1][4][8][9]. These precursors have longer atmospheric lifetimes (e.g., upwards of 20 days for FTOH) compared to PFOA itself (approx. 12 days), allowing for more extensive global distribution before transformation[1].

-

Volatilization from Surfaces: PFOA can be transferred from contaminated water and soil surfaces to the atmosphere. The formation of sea spray aerosols is a major mechanism for the transfer of PFOA from the ocean to the air[2][10][11]. Due to its surfactant properties, PFOA concentrates in the sea surface microlayer at levels orders of magnitude higher than in the bulk seawater, leading to significant enrichment in aerosols ejected by bursting bubbles[10][11].

Atmospheric Transport Mechanisms

Once in the atmosphere, PFOA is transported via complex mechanisms involving both gas and particle phases.

-

Gas-Particle Partitioning: PFOA can exist in the atmosphere as a gas or adsorbed onto airborne particulate matter[4][9][12]. The partitioning between these two phases is a critical factor in its transport and fate. Studies have shown that ionic PFOA tends to associate with smaller, ultrafine particles, which can remain suspended for longer periods[13]. Branched PFOA isomers are more likely to be associated with particulates, while linear isomers favor the gaseous state[14].

-

Long-Range Atmospheric Transport (LRAT): The detection of PFOA in remote ecosystems provides clear evidence of its capacity for LRAT[2][3][14]. This transport is facilitated by both the movement of PFOA itself (particularly when associated with fine particles) and, more significantly, by the transport of its volatile precursors which degrade into PFOA far from their source[1][4][12]. Modeling studies confirm that PFOA emitted from industrial sources can quickly enter higher atmospheric layers and undergo transport over vast distances[7].

Atmospheric Deposition Processes

The removal of PFOA from the atmosphere occurs through wet and dry deposition, which transfers the contaminant to terrestrial and aquatic ecosystems.

-

Wet Deposition: This process involves the removal of PFOA from the atmosphere by precipitation, including rain and snow[10][13]. It is considered the main removal mechanism[10][15]. PFOA's high water solubility facilitates its scavenging from the air by cloud droplets and rain[2][16].

-

Dry Deposition: This refers to the removal of PFOA through the gravitational settling of particulate matter to which it is adsorbed, as well as the uptake of gaseous PFOA by surfaces[10][13]. While a constant process, wet deposition is generally an order of magnitude more effective at removing PFAS from the atmosphere[10].

Quantitative Data

The following tables summarize PFOA concentrations measured in various atmospheric media from scientific literature. These values can vary significantly based on proximity to sources, meteorological conditions, and sampling methodology.

Table 1: PFOA Concentrations in Outdoor Air

| Location Category | Location | Concentration (pg/m³) | Year of Sampling | Reference |

| Industrial | Near Fluorochemical Manufacturer, China | Up to 9730 | N/A | [17] |

| Industrial | North Carolina, USA | 14 | Recent | [18] |

| Urban | Various | 1 - 30 (typical range) | 2017-2022 | [19] |

| Background | Central Europe (Czech Republic) | 0.14 (average) | 2012-2014 | [12] |

| Remote | Amazon Rainforest | Up to 2 | N/A | [14] |

Table 2: PFOA Concentrations in Precipitation (Wet Deposition)

| Location | Concentration (ng/L) | Year of Sampling | Reference |

| Remote (Deception Island, Antarctica) | 2.6 (13% of total PFAAs) | N/A | [14] |

| Urban/Remote (North America) | 0.6 - 89 | N/A | [16] |

| Northern Germany | 1.6 - 48.6 (for ΣPFAS) | N/A | [16] |

Experimental Protocols

The accurate measurement of atmospheric PFOA requires specialized sampling and analytical techniques to handle low concentrations and prevent contamination.

6.1 Air Sampling

-

Active Sampling: The most common method involves using a high-volume air sampler to draw a large volume of air through a filter and a sorbent trap.[17][20]

-

Passive Sampling: These methods are lower in cost and simpler to deploy, making them suitable for large-scale spatial monitoring. They typically use sorbent-impregnated polyurethane foam (SIP) disks or other sorbent media that collect PFAS from the air over an extended period (e.g., several weeks)[22][23].

6.2 Deposition Sampling

-

Wet-Only Samplers: These automated collectors have a lid that opens only during precipitation events to specifically collect rain or snow for wet deposition analysis[10].

-

Bulk Samplers: These are simpler, open containers that collect both wet deposition (precipitation) and dry deposition (settling particles) over a deployment period[10].

6.3 Sample Preparation and Analysis

-

Extraction: After collection, the filters and sorbent materials are solvent-extracted to isolate the target PFAS compounds.

-

Analysis: The extract is concentrated and analyzed using highly sensitive instrumentation, typically Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . This is the standard analytical method for quantifying PFAS like PFOA in environmental samples due to its high selectivity and low detection limits[15][20]. Strict protocols are necessary to avoid sample contamination from lab equipment and materials that may contain PFAS[24].

Visualizations

Diagram 1: Atmospheric Lifecycle of PFOA

Caption: Overview of PFOA sources, atmospheric transport, and deposition pathways.

Diagram 2: Experimental Workflow for PFOA Air Analysis

Caption: Standard workflow for sampling and analyzing PFOA in ambient air.

Conclusion

The atmosphere is a primary vector for the global distribution of PFOA, connecting emission sources with remote ecosystems. The transport occurs through a dual mechanism: the direct movement of PFOA on fine particles and the more extensive long-range transport of volatile precursors that later transform into PFOA. Wet deposition via rain and snow is the dominant process for removing atmospheric PFOA, leading to the contamination of soil, surface waters, and groundwater. A thorough understanding of these atmospheric processes, supported by robust sampling and analytical protocols, is essential for modeling the environmental fate of PFOA, assessing exposure risks, and developing effective global regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. AECOM - PFAS | A Guide to Atmospheric Modeling of PFAS Emissions [publications.aecom.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. researchgate.net [researchgate.net]

- 5. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 9. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 10. dce.au.dk [dce.au.dk]

- 11. diva-portal.org [diva-portal.org]

- 12. Multi-year atmospheric concentrations of per- and polyfluoroalkyl substances (PFASs) at a background site in central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newmoa.org [newmoa.org]

- 14. mdpi.com [mdpi.com]

- 15. ascelibrary.com [ascelibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Predictions of PFAS regional-scale atmospheric deposition and ambient air exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 20. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. montrose-env.com [montrose-env.com]

- 22. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 23. "Atmospheric concentrations of per- and polyfluoroalkyl substances in M" by Melissa Woodward, Jitka Becanova et al. [digitalcommons.uri.edu]

- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

PFOA in Food Webs: A Technical Guide to Bioaccumulation and Biomagnification

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a persistent environmental contaminant, has garnered significant attention due to its widespread presence and potential for bioaccumulation and biomagnification within food webs. This technical guide provides a comprehensive overview of the core concepts, quantitative data, experimental protocols, and molecular signaling pathways associated with PFOA's journey through terrestrial and aquatic ecosystems.

Core Concepts: Bioaccumulation and Biomagnification

Bioaccumulation refers to the gradual accumulation of substances, such as PFOA, in an organism. This occurs when the organism absorbs the substance at a rate faster than that at which the substance is lost. The process can happen through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food.

Biomagnification , also known as trophic magnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. PFOA, being resistant to degradation, can biomagnify, leading to higher concentrations in top predators.[1]

Several key metrics are used to quantify these processes:

-

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (typically water for aquatic species) at steady state.[2]

-

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment, accounting for uptake from all sources, including food.[2][3]

-

Biota-to-Soil/Sediment Accumulation Factor (BSAF): The ratio of the concentration of a chemical in an organism to the concentration in the soil or sediment.[4]

-

Trophic Magnification Factor (TMF): A measure of the average rate of concentration increase of a substance for each trophic level increase in a food web. A TMF greater than 1 indicates that the substance is biomagnifying.[1][5]

Quantitative Data on PFOA Accumulation

The following tables summarize quantitative data on PFOA bioaccumulation and biomagnification from various studies. These values can vary significantly depending on the ecosystem, species, and specific environmental conditions.

Table 1: Bioconcentration and Bioaccumulation Factors for PFOA in Aquatic Organisms

| Organism Type | Factor | Value (L/kg ww) | Reference |

| Fish (various) | Median log BCF | 2.16 (sd=0.85, n=48) | [6][7] |

| Fish (various) | Median log BAF | 2.16 (sd=0.85, n=48) | [6][7] |

| Aquatic Species | BCFs and BAFs | Data available for 22 taxonomic classes | [6][8] |

Table 2: Trophic Magnification Factors for PFOA in Different Food Webs

| Food Web Type | TMF | Finding | Reference |

| Macrotidal Estuary (Gironde, SW France) | 6.0 | Biomagnification | [1] |

| Freshwater (Taihu Lake, China) | < 1 | Biodilution | [9] |

| St. Lawrence River | < 1 | Biodiluted | [10] |

| Urban Terrestrial Avian Food Web | ~ 1 | Did not appear to biomagnify | [11][12] |

| Aquatic and Terrestrial Food Webs (Meta-analysis) | Mean TMF of 2.00 for PFAS | General biomagnification for PFAS | [13] |

Table 3: PFOA Concentrations in Biota

| Ecosystem | Organism | Concentration (ng/g ww) | Reference |

| Canadian Arctic Terrestrial Food Web | Lichen-Caribou-Wolf | 0.013 - 0.23 | [11] |

| Canadian Arctic Marine Food Webs | Aquatic Organisms | 0.05 - 16 | [11] |

| Lake Ontario Aquatic Food Web | Aquatic Organisms | 1.0 - 91 | [11] |

| St. Lawrence River | Smallmouth Bass | ~92 ± 34 (Σ60PFAS) | [10] |

| Human Liver Tissue | Humans | 0.3 - 57 | [14] |

| Human Plasma | Humans | 0.27 - 59.1 | [14] |

Experimental Protocols

Accurate quantification of PFOA in environmental and biological matrices is crucial for understanding its bioaccumulation and biomagnification. Below are generalized methodologies commonly employed in cited research.

Sample Collection and Preparation

-

Biota: Tissue samples (e.g., liver, muscle, plasma) are collected from organisms representing different trophic levels.[15][16] Samples are typically frozen until analysis.

-

Environmental Matrices: Water, soil, and sediment samples are collected from the study area.

-

Preparation: Solid samples are often homogenized and freeze-dried. Extraction of PFOA is commonly performed using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like methanol or acetonitrile.

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the analysis of PFOA and other PFAS. It allows for the separation, identification, and quantification of target compounds at very low concentrations.

-

Quality Assurance/Quality Control (QA/QC): To ensure data accuracy, QA/QC procedures are essential. These include the use of internal standards (isotopically labeled PFOA), procedural blanks, matrix spikes, and certified reference materials.

Trophic Level Determination

-

Stable Isotope Analysis: The trophic level of an organism is often determined by measuring the ratio of stable isotopes of nitrogen (δ¹⁵N). The δ¹⁵N value increases by a predictable amount with each trophic level. Carbon stable isotopes (δ¹³C) can help to distinguish between different primary energy sources in the food web.

Trophic Magnification Factor (TMF) Calculation

TMFs are calculated by regressing the logarithm of the PFOA concentration against the trophic level of the organisms in the food web. A statistically significant positive slope (p < 0.05) indicates biomagnification. Censored regression functions can be used to account for concentrations below the method detection limit.[11]

Molecular Signaling Pathways Affected by PFOA

PFOA has been shown to interact with and disrupt several key molecular signaling pathways, leading to a range of toxicological effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The hepatotoxic effects of PFOA in rodents have been primarily attributed to the activation of PPARα.[17] This activation can lead to alterations in lipid metabolism and has been linked to liver enlargement.

Estrogen Receptor Alpha (ERα), PPARγ, and HNF4α Pathways

Studies in human primary hepatocytes have revealed that PFOA can also affect other signaling pathways beyond PPARα.[17] It has been shown to impact the estrogen receptor ERα, activate peroxisome proliferator-activated receptor gamma (PPARγ), and inhibit the function of hepatocyte nuclear factor 4α (HNF4α), a key factor in liver development.[17]

c-Jun and c-Fos Proto-Oncogenes

A novel finding is the PFOA-mediated stimulation of gene expression of the proto-oncogenes c-Jun and c-Fos.[17] This can lead to increased cellular proliferation and metabolic activity.

AKT/GSK3β/β-Catenin Pathway and Ferroptosis

Recent research has indicated that PFOA can induce ferroptosis, a form of programmed cell death, in hepatocytes.[14] This process involves oxidative stress and the disruption of the AKT/GSK3β/β-catenin signaling pathway.[14]

Conclusion

The bioaccumulation and biomagnification of PFOA in food webs pose a significant environmental and health concern. While some studies indicate a potential for biomagnification, particularly for longer-chain PFAS, the trophic transfer of PFOA appears to be complex and ecosystem-dependent, with several studies showing biodilution. The interaction of PFOA with key molecular signaling pathways highlights the mechanisms behind its toxicity. Continued research, utilizing robust and standardized experimental protocols, is essential for a more complete understanding of the fate and effects of PFOA and for the development of effective risk assessment and management strategies.

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]

- 3. Quantifying sources of variability in fish bioaccumulation factor estimates for perfluoro‐n‐octane sulfonic acid: study design effects and implications for water quality criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]

- 8. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]

- 9. Bioaccumulation and trophic transfer of perfluorinated compounds in a eutrophic freshwater food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fosan.org [fosan.org]

- 11. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS [jstage.jst.go.jp]

- 17. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insidious Workings of a Persistent Pollutant: A Technical Guide to Perfluorooctanoic Acid (PFOA) Toxicity in Mammalian Systems

For Immediate Release

A comprehensive technical guide detailing the multifaceted mechanisms of Perfluorooctanoic Acid (PFOA) toxicity in mammalian systems has been compiled for researchers, scientists, and drug development professionals. This document synthesizes current research on the molecular pathways disrupted by this persistent environmental contaminant, offering insights into its hepatotoxic, immunotoxic, and endocrine-disrupting effects. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling cascades to facilitate a deeper understanding of PFOA's toxicological profile.

Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has become a significant concern due to its widespread presence in the environment and its resistance to degradation. Accumulating in biological systems, PFOA has been linked to a range of adverse health outcomes. This guide provides an in-depth examination of the primary mechanisms through which PFOA exerts its toxic effects on mammalian organisms.

Core Toxicological Mechanisms of PFOA

PFOA's toxicity is not mediated by a single mechanism but rather a complex interplay of molecular disruptions. The primary pathways identified and detailed in this guide include:

-

Hepatotoxicity: The liver is a primary target for PFOA toxicity.[1] Exposure can lead to an increase in liver weight (hepatomegaly), hepatocellular injury, inflammation, and elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] Key mechanisms underlying PFOA-induced liver damage include the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), induction of oxidative stress, and disruption of lipid metabolism.[1][5][6][7] Recent studies have also implicated ferroptosis, an iron-dependent form of programmed cell death, as a contributor to PFOA's hepatotoxicity.[1][4][5]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PFOA acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism and the proliferation of peroxisomes.[8][9][10][11][12][13][14][15][16] The activation of PPARα by PFOA is a central event in its toxic mechanism, particularly in rodents.[14][16] However, it is important to note that some of PFOA's toxic effects, especially those related to the immune system, may occur independently of PPARα activation.[10][17] Furthermore, there are significant species-specific differences in PPARα sensitivity to PFOA, with rodent PPARα being more responsive than its human counterpart.[10][13]

-

Oxidative Stress: PFOA exposure has been shown to induce oxidative stress by increasing the generation of reactive oxygen species (ROS) and interfering with the cellular antioxidant defense systems.[1][2][3][5][6] This includes altering the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). The resulting imbalance leads to lipid peroxidation and damage to cellular components.[3]

-

Endocrine Disruption: PFOA is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[9][18][19][20] It has been demonstrated to affect the production and signaling of steroid hormones, which can have implications for reproductive health.[9][18] PFOA can also disrupt thyroid hormone signaling.[21]

-

Immunotoxicity: The immune system is another significant target of PFOA. Exposure has been associated with a range of immunotoxic effects, including the suppression of antibody responses to vaccines, alterations in the levels of circulating cytokines, and adverse effects on immune organs such as the spleen and thymus.[10][17][22][23][24][25] While some of these effects may be mediated through PPARα, evidence also points to the existence of PPARα-independent immunotoxic pathways.[10][17]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize quantitative data from various studies on the effects of PFOA exposure.

Table 1: PFOA-Induced Hepatotoxicity in Mice

| PFOA Dose | Duration | Strain | Endpoint | Observation | Reference |

| 1, 5, 10, 20 mg/kg/day | 10 days | CD-1 | Liver-to-body weight ratio | Dose-dependent increase | [12] |

| 15 and 30 mg/kg | oral | Balb/c | Relative liver weight | Significantly higher in both groups | [26] |

| 2.5, 5, or 10 mg/kg/day | 14 days | mice | Serum AST, ALT, ALP, LDH | Dose-dependent increase | [3] |

| 0, 1, 2.5, 5, 10 mg/kg BW | Gestation Day 0-17 | Kunming | Serum AST, ALT, SOD, CAT in offspring | Significantly upregulated | [4] |

Table 2: PFOA Effects on Gene Expression in Rat Liver

| PFOA Dose | Duration | Genes Affected | Key Pathways | Reference |

| 1, 3, 5, 10, or 15 mg/kg/day | 21 days | >500 genes significantly altered | Lipid transport and metabolism, cell communication, apoptosis, hormone regulation | [22] |

Table 3: PFOA-Induced Endocrine Disruption in Mice

| PFOA Dose | Model | Endpoint | Observation | Reference |

| 1, 5, 10, or 20 mg/kg/day (in vivo) | Adult CD-1 female mice | Serum Progesterone and Pregnenolone | Decreased at 5 mg/kg | [12] |

| 1, 5, 10, or 20 mg/kg/day (in vivo) | Adult CD-1 female mice | Serum Testosterone | Increased at 1 mg/kg | [12] |

| 1, 10, or 100 µg/ml (in vitro) | Antral follicles | Estradiol and Estrone levels | Decreased at 100 µg/ml | [12] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in PFOA toxicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maternal exposure to perfluorooctanoic acid (PFOA) causes liver toxicity through PPAR-α pathway and lowered histone acetylation in female offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Chemical Exposures: PFOA Alters Liver Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perfluorooctanoic Acid Disrupts Ovarian Steroidogenesis and Folliculogenesis in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Microdialysis Method to Measure in vivo Hydrogen Peroxide and Superoxide in Various Rodent Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Perfluorooctanoic Acid Disrupts Ovarian Steroidogenesis and Folliculogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perfluorooctanoic acid (PFOA) inhibits steroidogenesis and mitochondrial function in bovine granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deciphering per- and polyfluoroalkyl substances mode of action: comparative gene expression analysis in human liver spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocytogen.com [biocytogen.com]

- 19. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. esmed.org [esmed.org]

- 22. Gene expression profiles in rat liver treated with perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]

- 24. sfrbm.org [sfrbm.org]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. Perfluorooctanoic Acid Affects Mouse Brain and Liver Tissue Through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Complexities of PFOA in the Subsurface: An In-depth Technical Guide to Sorption and Desorption in Soil and Sediment

For Immediate Release

Perfluorooctanoic acid (PFOA), a persistent and mobile environmental contaminant, poses significant challenges to environmental remediation. Understanding its behavior in soil and sediment is paramount for researchers, scientists, and drug development professionals engaged in assessing its fate, transport, and potential impacts. This technical guide provides a comprehensive overview of the core principles governing PFOA sorption and desorption, detailing experimental protocols and presenting key quantitative data to support advanced research and modeling efforts.

Core Sorption and Desorption Mechanisms

The interaction of PFOA with soil and sediment matrices is a multifaceted process governed by a combination of physical and chemical interactions. The primary mechanisms influencing its retention and release include:

-

Hydrophobic Interactions: The perfluorinated carbon chain of PFOA is hydrophobic and interacts with nonpolar moieties in soil organic matter (SOM).[1][2] This is a principal driver of PFOA sorption, particularly in soils with higher organic carbon content.

-

Electrostatic Interactions: As an anion at typical environmental pH, PFOA can engage in electrostatic interactions.[1] It can be repelled by negatively charged surfaces of clay minerals and organic matter, but attracted to positively charged sites on minerals like iron and aluminum (hydro)oxides.[1]

-

Ligand Exchange: PFOA can form complexes with the hydroxyl groups of aluminum and iron (hydro)oxides present in soils, enhancing its adsorption.[1]

-

Anion Exchange: The carboxylate functional group of PFOA can participate in anion exchange reactions with other anions on the surface of soil and sediment particles.[1]

The interplay of these mechanisms is highly dependent on the specific properties of the soil or sediment and the surrounding environmental conditions.

Key Factors Influencing PFOA Sorption and Desorption

A variety of environmental and physicochemical factors can significantly influence the extent and rate of PFOA sorption and desorption:

-

Soil and Sediment Properties:

-

Organic Carbon Content (foc): Generally, a higher organic carbon content leads to greater PFOA sorption due to enhanced hydrophobic interactions.[2][3][4] However, some studies have shown that organic carbon alone may not fully explain the variability in sorption, suggesting the quality and composition of the organic matter are also important.[5][6]

-

Clay and Mineral Content: The type and amount of clay minerals and metal oxides (e.g., iron and aluminum oxides) play a crucial role.[1][7] These components can provide positively charged surfaces for electrostatic attraction and sites for ligand exchange.[1] The sorption capacity has been observed to follow the order of humic acid > clay > fine silt > coarse silt > fine sand > coarse sand.[8]

-

Particle Size: Smaller soil and sediment particles, such as clay and silt, have a larger surface area-to-volume ratio, providing more sites for PFOA sorption.[7][8]

-

-

Solution Chemistry:

-

pH: The solution pH affects the surface charge of both PFOA and the sorbent materials.[1] Lower pH can increase the number of positively charged sites on minerals, potentially enhancing PFOA sorption.

-

Ionic Strength: The presence of dissolved salts can influence electrostatic interactions. Divalent cations like Ca²⁺ and Mg²⁺ can act as bridges between the negatively charged PFOA and negatively charged soil surfaces, thereby increasing sorption.[5][9]

-

Presence of Co-contaminants and Dissolved Organic Matter (DOM): DOM can compete with PFOA for sorption sites or form aqueous complexes with PFOA, which can either enhance or reduce its sorption depending on the specific conditions.[10]

-

Quantitative Data on PFOA Sorption and Desorption

The partitioning of PFOA between the solid (soil/sediment) and aqueous phases is commonly quantified using the solid-liquid distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The Freundlich and Langmuir isotherm models are also frequently used to describe the relationship between the amount of PFOA sorbed and its concentration in the solution at equilibrium.

| Parameter | Reported Value Range for PFOA | Key Influencing Factors | Reference |

| Kd (mL/g) | 2.2 to 38 | Organic carbon content, soil mineralogy | [3][4] |

| log Koc | Approximately 2.8 (lab) to 3.7 (field) | Organic carbon content, experimental conditions | [11] |

| Desorption Yield (%) | 24 to 58 | Hydrophobicity of the compound | [3][4] |

| Freundlich N | Often > 1 | Indicates favorable sorption | [2] |

Note: These values are indicative and can vary significantly based on the specific soil/sediment type and experimental conditions.

Experimental Protocols

A standardized approach to studying PFOA sorption and desorption is crucial for data comparability and interpretation. The following outlines a typical batch sorption experimental protocol.

Batch Sorption Experiment Protocol

-

Soil/Sediment Preparation:

-

Air-dry the soil or sediment sample.

-

Sieve the sample to a uniform particle size (e.g., <2 mm).

-

Characterize the physicochemical properties of the sample, including pH, organic carbon content, particle size distribution, and mineralogy.

-

-

Sorption Experiment:

-

Weigh a known amount of the prepared soil/sediment into a series of centrifuge tubes.

-

Prepare a background electrolyte solution (e.g., 0.01 M CaCl₂) to maintain constant ionic strength.

-

Spike the background solution with varying concentrations of PFOA.

-

Add a known volume of the PFOA-spiked solution to each centrifuge tube.

-

Include control samples (without soil/sediment) to account for any potential sorption to the container walls.

-

Agitate the tubes on a shaker at a constant temperature for a predetermined time to reach equilibrium. A preliminary kinetic study is often conducted to determine the equilibrium time.[2][12]

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes at high speed to separate the solid and aqueous phases.

-

Filter the supernatant (aqueous phase).

-

Analyze the PFOA concentration in the supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

-

Data Analysis:

-

Calculate the amount of PFOA sorbed to the soil/sediment by subtracting the aqueous phase concentration from the initial concentration.

-

Determine the sorption coefficients (Kd, Koc) and fit the data to appropriate isotherm models (e.g., Freundlich, Langmuir).

-

Desorption Experiment Protocol

-

Sorption Phase:

-

Perform a sorption experiment as described above.

-

-

Desorption Step:

-

After the sorption equilibrium is reached and the supernatant is removed for analysis, add a fresh PFOA-free background electrolyte solution to the centrifuge tubes containing the PFOA-laden soil/sediment.

-

Agitate the tubes for the same equilibrium time as the sorption experiment.

-

-

Analysis:

-

Separate the phases and analyze the PFOA concentration in the aqueous phase to determine the amount desorbed.

-

The reversibility of the sorption process can be assessed by comparing the sorption and desorption isotherms. PFOA sorption has been shown to be highly irreversible in some soils.[2]

-

Visualizing Key Processes

To better illustrate the experimental workflow and the factors influencing PFOA's fate, the following diagrams are provided.

Caption: Workflow for a typical batch sorption experiment.

Caption: Key factors influencing PFOA sorption and desorption.

This guide serves as a foundational resource for understanding the complex interactions of PFOA in soil and sediment. By employing standardized experimental protocols and considering the multifaceted influences on sorption and desorption, researchers can develop more accurate models to predict the environmental fate of this persistent contaminant and inform effective remediation strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Rates and equilibria of perfluorooctanoate (PFOA) sorption on soils from different regions of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorption behaviour of perfluoroalkyl substances in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. connectsci.au [connectsci.au]

- 7. Sorption Coefficients (Kd) for Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), and supporting soil properties at a 250-meter resolution, based on 30-meter resolution data from the Polaris Soils database | U.S. Geological Survey [usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in surface waters, sediments, soils and wastewater - A review on concentrations and distribution coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Industrial Role of PFOA: A Technical Guide to its Surfactant Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a synthetic organofluorine compound, has been a cornerstone surfactant in numerous industrial applications for decades. Its unique chemical structure, comprising a hydrophobic and lipophobic perfluorinated tail and a hydrophilic carboxylate head group, imparts exceptional surface-active properties. This technical guide provides an in-depth analysis of PFOA's role as a surfactant, focusing on its core functions, quantitative performance data, and the experimental methodologies used for its characterization.

Core Surfactant Properties and Industrial Significance

PFOA's primary function as a surfactant is to reduce the surface tension of liquids, most notably water. This capability stems from its amphiphilic nature, allowing it to accumulate at interfaces (e.g., liquid-air, liquid-liquid) and alter the physical properties of that interface. The strong carbon-fluorine bonds in its tail provide remarkable chemical and thermal stability, making it effective in harsh industrial processes where hydrocarbon-based surfactants would degrade.[1]

The principal industrial applications leveraging PFOA's surfactant properties include:

-

Emulsion Polymerization: PFOA is a critical processing aid in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE).[1] It facilitates the emulsification of fluorinated monomers in water, enabling the formation of stable polymer dispersions.

-

Aqueous Film-Forming Foams (AFFF): In firefighting, PFOA has been a key ingredient in AFFF formulations.[2] Its ability to dramatically lower the surface tension of water allows the foam to spread rapidly across the surface of flammable liquids, forming a vapor-suppressing film that extinguishes the fire and prevents reignition.[3][4]

-

Coatings and Textiles: PFOA and other fluorosurfactants have been used to impart water, oil, and stain resistance to textiles, carpets, and various other surfaces.[1]

-

Industrial Cleaning and Wetting Agents: The exceptional stability and surface activity of PFOA have made it a component in specialized industrial cleaning agents and wetting agents for various manufacturing processes.

Quantitative Data on Surfactant Performance

The effectiveness of a surfactant is quantified by several key parameters, including its ability to reduce surface tension and its critical micelle concentration (CMC). The following tables summarize reported quantitative data for PFOA.

Table 1: Surface Tension of PFOA Solutions

| Concentration (mg/L) | Solvent | Temperature (°C) | Surface Tension (mN/m) |

| ~1 | Ultrapure Water | 22 | ~71.4 |

| ~1 | Water with 42.3 mg/L TDS | 22 | ~71.2 |

| ~1 | Water with 375 mg/L TDS | 22 | ~70.6 |

| ~1 | Water with 1789 mg/L TDS | 22 | ~70.5 |

| <1000 | Ultrapure Water | 22 | Decreases with concentration |

| >4000 | Ultrapure Water | 22 | 16.7 |

Table 2: Critical Micelle Concentration (CMC) of PFOA

| CMC (mg/L) | CMC (mM) | Conditions |

| 3460 | ~8.3 | Determined by conductivity |

| 12,000 | 29 | Reported in a study by Schulz et al. (2005) |

| Not reached | - | In ultrapure water, solubility limit reached before micelle formation |

| ~3000 | ~7.2 | In 100 mM NaCl |

| 12,700 | ~30.7 | For Ammonium Perfluorooctanoate (APFO) in DI water |

| 4,900 | ~11.8 | For Ammonium Perfluorooctanoate (APFO) in 100 mM NH4Cl |

Experimental Protocols

This section details the methodologies for characterizing the key surfactant properties of PFOA.

Determination of Surface Tension using the Wilhelmy Plate Method

Objective: To measure the surface tension of an aqueous PFOA solution.

Apparatus:

-

Force Tensiometer

-

Platinum Wilhelmy Plate

-

Glass or non-reactive vessel

-

Micropipettes

-

High-purity PFOA

-

Ultrapure water

Procedure:

-

Plate Preparation:

-

Clean the Wilhelmy plate by rinsing with a high-purity solvent (e.g., ethanol or acetone).

-

Flame the plate to a red glow using a Bunsen burner to remove any organic contaminants.

-

Allow the plate to cool to room temperature.

-

-

Instrument Calibration:

-

Calibrate the force tensiometer according to the manufacturer's instructions, often using a certified calibration weight.

-

-

Sample Preparation:

-

Prepare a series of PFOA solutions of known concentrations in ultrapure water.

-

Pour the PFOA solution into the sample vessel, ensuring the liquid level is sufficient to immerse the plate to the required depth.

-

-

Measurement:

-

Mount the cleaned Wilhelmy plate on the tensiometer's hook.

-

Raise the sample vessel until the liquid surface is just below the plate.

-

Slowly raise the vessel further until the liquid surface makes contact with the plate. The instrument will detect the force exerted on the plate by the liquid meniscus.

-

The software calculates the surface tension based on the measured force and the wetted perimeter of the plate using the Wilhelmy equation:

-

γ = F / (l * cosθ)

-

Where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a perfectly wetting platinum plate).

-

-

-

Data Recording:

-

Record the surface tension value. For each concentration, perform multiple measurements to ensure reproducibility.

-

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which PFOA molecules begin to form micelles in an aqueous solution.

Method 1: Surface Tension Measurement

Apparatus:

-

Same as for surface tension measurement.

Procedure:

-

Prepare a series of PFOA solutions with a wide range of concentrations, spanning below and above the expected CMC.

-

Measure the surface tension of each solution using the Wilhelmy plate method as described in Protocol 3.1.

-

Plot the surface tension as a function of the logarithm of the PFOA concentration.

-

The plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a point where the surface tension becomes relatively constant.

-

The concentration at the intersection of these two linear regions is the Critical Micelle Concentration.

Method 2: Conductivity Measurement (for ionic form of PFOA)

Apparatus:

-

Conductivity meter and probe

-

Beakers

-

Magnetic stirrer and stir bar

-

Micropipettes

Procedure:

-

Prepare a stock solution of the salt form of PFOA (e.g., ammonium perfluorooctanoate) in ultrapure water.

-

Place a known volume of ultrapure water in a beaker with a magnetic stir bar.

-

Immerse the conductivity probe in the water and begin stirring gently.

-

Record the initial conductivity.

-

Make successive additions of small, known volumes of the PFOA stock solution to the beaker, allowing the conductivity reading to stabilize after each addition.

-

Record the conductivity after each addition.

-

Plot the conductivity as a function of the PFOA concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

Visualizations of Mechanisms and Workflows

Emulsion Polymerization of PTFE

Caption: Workflow for the emulsion polymerization of PTFE using PFOA as a surfactant.

Mechanism of Aqueous Film-Forming Foam (AFFF)

Caption: Mechanism of fire suppression using PFOA-containing AFFF.

Logical Diagram of PFOA's Surfactant Action

Caption: Logical relationship of PFOA's structure to its surfactant actions.

References

- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 2. business.libertymutual.com [business.libertymutual.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Firefighting foams: PFAS vs. fluorine-free foams [usfa.fema.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

An In-depth Technical Guide on the Photochemical Degradation Pathways of Perfluorooctanoic Acid (PFOA) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic acid (PFOA), a persistent and bioaccumulative environmental contaminant, poses significant challenges for remediation due to the strength of its carbon-fluorine bonds. Photochemical degradation methods offer promising avenues for the effective breakdown of PFOA in aqueous environments. This technical guide provides a comprehensive overview of the core photochemical degradation pathways of PFOA, detailing the reaction mechanisms, key intermediates, and influencing factors. The information is presented to aid researchers and professionals in understanding and applying these advanced technologies.

Core Principles of PFOA Photochemical Degradation

The photochemical degradation of PFOA fundamentally relies on the input of light energy to initiate chemical reactions that lead to the cleavage of the robust C-C and C-F bonds. This can be achieved through several approaches:

-

Direct Photolysis: Involves the direct absorption of high-energy photons by the PFOA molecule, leading to its excitation and subsequent decomposition.

-

Photocatalysis: Utilizes semiconductor materials that, upon light absorption, generate electron-hole pairs. These charge carriers then initiate redox reactions that degrade PFOA.

-

Advanced Oxidation Processes (AOPs): Involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), through photochemical reactions. These radicals are powerful oxidizing agents that can effectively break down PFOA.

Direct Photolysis of PFOA

Direct photolysis of PFOA is most effective at shorter UV wavelengths, particularly in the far-UVC range (e.g., 222 nm), as PFOA exhibits stronger absorbance in this region[1][2]. The primary step in direct photolysis is the decarboxylation of the PFOA molecule[3][4].

The degradation proceeds through the formation of a perfluoroheptyl radical (C₇F₁₅•), which then undergoes further reactions to yield shorter-chain perfluorocarboxylic acids (PFCAs) through a stepwise removal of CF₂ units[5][6]. The general pathway can be summarized as follows:

C₇F₁₅COOH + hν → C₇F₁₅• + •COOH

The resulting shorter-chain PFCAs (e.g., PFHpA, PFHxA, PFPeA) are subsequently degraded through similar mechanisms until complete mineralization to fluoride ions (F⁻) and carbon dioxide (CO₂) is achieved[2][3][5].

Photocatalytic Degradation of PFOA